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Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

An In-depth Technical Guide to the Structural Isomers of Methyl Pentanoate (C6H1202)
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of methyl pentanoate,
which all share the molecular formula C6H1202. The document details their physicochemical
characteristics, spectroscopic data, and synthesis and analysis protocols.

Introduction to C6H1202 Ester Isomers

Esters with the molecular formula C6H1202 are a diverse group of compounds, many of which
are known for their characteristic fruity odors. They find applications as flavoring agents,
fragrances, and solvents. Understanding the distinct properties of each isomer is crucial for
their effective application in research and industry. This guide focuses on the structural isomers
of methyl pentanoate, including branched-chain variations of the pentanoate group and
isomers with different arrangements of the ester functional group.

The primary isomers covered in this guide are:
e Methyl pentanoate
e Methyl 3-methylpentanoate

o Methyl 4-methylpentanoate
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» Ethyl butanoate

e Propyl propanoate

* Isopropyl propanoate

e n-Butyl acetate

 |Isobutyl acetate

¢ sec-Butyl acetate

tert-Butyl acetate

Physicochemical Properties

The structural variations among these isomers lead to differences in their physical properties,
such as boiling point, melting point, density, and solubility. These properties are summarized in
the table below for easy comparison.
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. . Density L
Boiling Melting Solubility in
Isomer Structure . . (g/mL at
Point (°C) Point (°C) Water
20°C)
Methyl CH3(CH2)3C Slightl
Y ( ) 127-128 -91 0.884 i
pentanoate OOCH3 soluble
Methyl 3- CH3CH2CH( _
Sparingly
methylpentan  CH3)CH2CO  135-136 - 0.880
soluble
oate OCH3
Methyl 4- (CH3)2CH(C
methylpentan  H2)2COOCH 135 - 0.888 Insoluble
oate 3
Ethyl CH3(CH2)2C Slightl
Y ( ) 120-121 -93 0.879 i
butanoate OOCH2CH3 soluble
CH3CH2CO ]
Propyl Slightly
OCH2CH2C 122-124 -76 0.881
propanoate soluble[1]
H3
Isopropyl CH3CH2CO Slightl
propy 108-111 -73 0.868 gy
propanoate OCH(CH3)2 soluble
n-Butyl CH3COOCH Slightly
126 -78 0.882
acetate 2(CH2)2CH3 soluble
Isobutyl CH3COOCH Slightly
118 -99 0.875
acetate 2CH(CH3)2 soluble
CH3COOCH( .
sec-Butyl Slightly
CH3)CH2CH 112-113 -99 0.872
acetate 3 soluble
tert-Butyl CH3COOC(C
97-98 - 0.866 Insoluble
acetate H3)3
Spectroscopic Data
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Spectroscopic analysis is essential for the identification and characterization of these isomers.
This section provides key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data.

NMR Spectroscopy

Proton (*H) and Carbon-13 (33C) NMR data are critical for elucidating the structures of the
C6H1202 isomers. The chemical shifts (8) are given in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Isomer

'H NMR Data (5,
multiplicity, integration,
assignment)

13C NMR Data (0,
assignment)

Methyl pentanoate

3.66 (s, 3H, -OCH3), 2.30 (t,
2H, -CH2C00-), 1.62 (quint,
2H, -CH2CH2C00-), 1.35
(sext, 2H, CH3CH2-), 0.91 (t,
3H, CH3CH2-)

174.3 (C=0), 51.4 (-OCH3),
34.0 (-CH2C0O0-), 26.9 (-
CH2CH2C00-), 22.3
(CH3CH2-), 13.7 (CH3CH2-)

Methyl 3-methylpentanoate

3.66 (s, 3H, -OCH3), 2.25 (d,
2H, -CH2C0O0-), 2.00 (m, 1H, -
CH(CH3)-), 1.39 (m, 2H, -
CH2CH3), 0.93 (d, 3H, -
CH(CH3)-), 0.90 (t, 3H, -
CH2CH3)

173.8 (C=0), 51.4 (-OCH3),
415 (-CH2C00-), 31.8 (-
CH(CH3)-), 29.2 (-CH2CH3),
19.3 (-CH(CH3)-), 11.4 (-
CH2CH3)

Methyl 4-methylpentanoate

3.66 (s, 3H, -OCH3), 2.31 (1,
2H, -CH2C00-), 1.54 (m, 1H, -
CH(CH3)2), 1.20 (q, 2H, -
CH2CH2C00-), 0.88 (d, 6H, -
CH(CH3)2)

174.4 (C=0), 51.5 (-OCH3),
34.5 (-CH2C0O0-), 33.7 (-
CH2CH2C0O0-), 27.8 (-
CH(CH3)2), 22.4 (-CH(CH3)2)

Ethyl butanoate

4.12 (g, 2H, -OCH2CH3), 2.28
(t, 2H, -CH2CO0-), 1.65 (sext,
2H, -CH2CH2C00-), 1.25 (1,
3H, -OCH2CH3), 0.95 (t, 3H,
CH3CH2-)

173.8 (C=0), 60.1 (-
OCH2CH3), 36.2 (-CH2COO0-),
18.5 (-CH2CH2COO0-), 14.2 (-
OCH2CH3), 13.7 (CH3CH2-)

[2]

Propyl propanoate

4.02 (t, 2H, -OCH2-), 2.31 (q,
2H, -COCH2-), 1.66 (m, 2H, -
OCH2CH2-), 1.15 (t, 3H, -
COCH2CH3), 0.94 (t, 3H, -
CH2CH3)

174.6 (C=0), 66.1 (-OCH2-),
27.7 ((COCH2-), 22.1 (-
OCH2CH2-), 10.4 (-CH2CH3),
9.1 (-COCH2CHS3)

Isopropyl propanoate

4.99 (sept, 1H, -OCH-), 2.30
(g, 2H, -COCH2-), 1.22 (d, 6H,
-CH(CHZ3)2), 1.14 (t, 3H, -
COCH2CH?3)

174.1 (C=0), 67.2 (-OCH-),
27.9 (-COCH2-), 21.9 (-
CH(CH3)2), 9.1 (-COCH2CHS3)

[3]
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n-Butyl acetate

4.05 (t, 2H, -OCH2-), 2.04 (s,
3H, CH3CO-), 1.62 (m, 2H, -
OCH2CH2-), 1.38 (m, 2H, -
CH2CH2CH3), 0.93 (t, 3H, -
CH2CH3)

171.1 (C=0), 64.4 (-OCH2-),
30.7 (-OCH2CH2-), 20.9
(CH3CO-), 19.1 (-
CH2CH2CH3), 13.7 (-
CH2CH3)[4]

Isobutyl acetate

3.84 (d, 2H, -OCH2-), 2.05 (s,
3H, CH3CO-), 1.93 (m, 1H, -
CH(CH3)2), 0.93 (d, 6H, -
CH(CH3)2)

171.2 (C=0), 70.8 (-OCH2-),
27.8 (-CH(CH3)2), 20.9
(CH3CO-), 19.1 (-CH(CH3)2)

sec-Butyl acetate

4.83 (sex, 1H, -OCH-), 2.05 (s,
3H, CH3CO-), 1.58 (m, 2H, -
CH2CH3), 1.21 (d, 3H, -
OCH(CH3)-), 0.89 (t, 3H, -
CH2CH3)

171.0 (C=0), 72.3 (-OCH-),
28.8 (-CH2CH3), 21.3
(CH3CO-), 19.7 (-OCH(CH3)-),
9.8 (-CH2CH3)[3]

tert-Butyl acetate

1.96 (s, 3H, CH3CO-), 1.45 (s,
9H, -C(CH3)3)

170.6 (C=0), 80.3 (-
OC(CH3)3), 28.6 (-C(CH3)3),
22.2 (CH3CO-)[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the isomers, which are useful for their identification.
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Isomer

Key Mass-to-Charge Ratios (m/z)

Methyl pentanoate

116 (M+), 85, 74 (base peak), 57, 43[6]

Methyl 3-methylpentanoate

116 (M+), 101, 88, 74, 59, 43

Methyl 4-methylpentanoate

116 (M+), 101, 87, 74, 57, 43

Ethyl butanoate

116 (M+), 88, 71, 60, 43 (base peak)

Propyl propanoate

116 (M+), 87, 75, 57 (base peak), 43

Isopropy! propanoate

116 (M+), 101, 75, 57, 43 (base peak)

n-Butyl acetate

116 (M+), 73, 61, 56, 43 (base peak)

Isobutyl acetate

116 (M+), 73, 61, 56, 43 (base peak)

sec-Butyl acetate

116 (M+), 87, 73, 56, 43 (base peak)

tert-Butyl acetate

116 (M+), 101, 57 (base peak), 43, 41

Experimental Protocols

This section details common laboratory procedures for the synthesis and analysis of C6H1202

ester isomers.

Synthesis Protocols

This is a common method for synthesizing esters from a carboxylic acid and an alcohol using

an acid catalyst.[7][8][9][10][11][12]

o Materials:

o Carboxylic acid (e.g., pentanoic acid)

o Alcohol (e.g., methanol)

o Concentrated sulfuric acid (catalyst)

o Sodium bicarbonate solution (for neutralization)
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o Anhydrous sodium sulfate (drying agent)

o Organic solvent (e.g., diethyl ether or ethyl acetate)

o Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation
apparatus.

e Procedure:

o

Combine the carboxylic acid and an excess of the alcohol in a round-bottom flask.

o Slowly add a catalytic amount of concentrated sulfuric acid.

o Heat the mixture to reflux for 1-2 hours.

o Cool the reaction mixture and transfer it to a separatory funnel containing water.

o Extract the ester with an organic solvent.

o Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid,
followed by a brine wash.

o Dry the organic layer over anhydrous sodium sulfate.

o Remove the solvent by rotary evaporation.

[e]

Purify the ester by distillation.

This method is suitable for alcohols and phenols and is generally faster and irreversible
compared to Fischer esterification.[13][14]

o Materials:

o Acyl chloride (e.g., pentanoyl chloride)

o Alcohol (e.g., methanol)

o Pyridine or triethylamine (to neutralize HCI)
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o Anhydrous organic solvent (e.g., dichloromethane or THF)

o Round-bottom flask, dropping funnel, magnetic stirrer.

e Procedure:

o Dissolve the alcohol and pyridine in an anhydrous organic solvent in a round-bottom flask,
and cool in an ice bath.

o Slowly add the acyl chloride to the solution with stirring.

o Allow the reaction to proceed at room temperature for several hours.
o Filter the mixture to remove the pyridinium hydrochloride salt.

o Wash the filtrate with dilute HCI, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate.

o Remove the solvent by rotary evaporation to obtain the crude ester, which can be further
purified by distillation.

Analytical Protocols

GC-MS is a powerful technique for separating and identifying the different isomers in a mixture.
e Sample Preparation:
o Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).

o For analysis of fatty acids from a biological matrix, a derivatization step to form methyl
esters (FAMES) is required. This is typically done by transesterification with methanolic
HCI or BF3/methanol.

o GC-MS Parameters (Typical):

o Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating these

isomers.
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[e]

Injector Temperature: 250 °C

o

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp
up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

Carrier Gas: Helium at a constant flow rate.

(¢]

[¢]

MS Detector: Electron ionization (El) at 70 eV, with a scan range of m/z 35-300.

Visualizations
Molecular Structures

The following diagrams illustrate the structures of the C6H1202 ester isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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